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Introduction and Basic Principles

Eravacycline is a novel fully synthetic fluorocycline antibiotic within the tetracycline class that

demonstrates potent activity against a broad spectrum of multidrug-resistant pathogens, including

carbapenem-resistant Enterobacteriaceae, methicillin-resistant *Staphylococcus aureus* (MRSA), and

vancomycin-resistant enterococci. Approved for complicated intra-abdominal infections (cIAI),

eravacycline shows promising potential for treating pulmonary infections due to its extensive lung

penetration. The compound exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby

inhibiting bacterial protein synthesis. While generally bacteriostatic against gram-positive organisms,

eravacycline has demonstrated bactericidal activity against certain strains of Escherichia coli and Klebsiella

pneumoniae in vitro.

The pharmacokinetic/pharmacodynamic (PK/PD) relationship for eravacycline is primarily governed by

the ratio of the area under the concentration-time curve for the free, unbound fraction of the drug to the

minimum inhibitory concentration (fAUC/MIC). This parameter serves as the critical predictor of efficacy

and forms the basis for establishing susceptibility breakpoints and optimizing dosing regimens.

Understanding eravacycline's unique PK properties—including concentration-dependent protein binding
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and extensive tissue distribution—is essential for developing accurate PK/PD models that can inform

clinical use and support regulatory decisions.

Table 1: Key Pharmacokinetic Parameters of Eravacycline

Parameter Value Comments

Volume of Distribution (Vss) 321 L Extensive tissue distribution

Elimination Half-life 20-48 hours Population-dependent

Plasma Clearance 13.5-17.8 L/h Weight-dependent

Protein Binding 79-90% Concentration-dependent

Renal Excretion 34% Primarily unchanged drug

Fecal Excretion 47% Primarily unchanged drug

Primary Metabolizing Enzymes CYP3A4, FMO Oxidative metabolism

Population Pharmacokinetic Modeling

Pulmonary Distribution Modeling

The bronchopulmonary disposition of eravacycline was characterized using data from a Phase I study

(NCT01989949) in healthy volunteers. The population PK analysis demonstrated that a three-compartment

model with allometric scaling best described eravacycline's pulmonary kinetics. The epithelial lining fluid

(ELF) component was parameterized as the ELF distribution ratio (Ratio = Cfree,ELF/Cfree,central), which

was estimated at 8.26 (95% confidence interval = 6.8-9.8). This indicates extensive lung penetration of

eravacycline, supporting its potential utility in treating respiratory infections. Besides allometrically scaled

weight, no other significant covariates were identified in the final model, suggesting that dose adjustments

based on patient factors other than weight may be unnecessary.
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The model structure comprised a central compartment representing systemic circulation and two peripheral

compartments, with the ELF compartment linked to the central compartment via the distribution ratio. Visual

predictive checks demonstrated that most observed values fell within the 90% prediction intervals,

confirming the model's accuracy in predicting both plasma and bronchoalveolar lavage concentrations. The

goodness-of-fit plots showed no systematic bias, with observed versus population-predicted concentrations

distributed evenly along the line of identity. Parameter estimates were precise, with relative standard errors

below 25% for most fixed-effect parameters, supporting the model's robustness for simulation purposes.

Central Compartment
Vc = 3.88 L

Peripheral Compartment 1
Vp1 = 39 L

Q1 = 33.9 L/h

Peripheral Compartment 2
Vp2 = 122 L

Q2 = 23.5 L/h

Epithelial Lining Fluid
Ratio = 8.26

Distribution

Q1 = 33.9 L/h Q2 = 23.5 L/h
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Diagram 1: Three-compartment population pharmacokinetic model structure for eravacycline, showing

central, peripheral, and epithelial lining fluid (ELF) compartments with distribution ratio.

Covariate Analysis

The covariate analysis revealed that body weight significantly influenced eravacycline pharmacokinetics

when incorporated via allometric scaling. The final model included weight-based scaling exponents of 0.75

for clearance parameters and 1 for volume parameters. Interestingly, no other demographic or clinical

factors—including age, sex, renal function, or hepatic function—demonstrated statistically significant

effects on eravacycline disposition. This suggests that weight-based dosing alone may be sufficient for

individualizing eravacycline therapy across diverse patient populations. However, recent studies in Chinese

populations have identified subject type, sex, and albumin levels as potential covariates, indicating that

population-specific factors may warrant consideration in certain ethnic groups.
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The interindividual variability was estimated at 13.6% for clearance, 116% for central volume of

distribution, and 55% for the first peripheral volume. The relatively high variability in volume parameters

reflects the heterogeneity in drug distribution across individuals, possibly due to differences in body

composition or tissue binding. The residual variability was characterized by a proportional error of 7.04%

for serum concentrations and 42.3% for bronchoalveolar lavage concentrations, the latter reflecting greater

measurement uncertainty in pulmonary sampling techniques. Bootstrap validation confirmed model

stability, with parameter estimates closely aligning with median values from 1000 non-parametric bootstrap

runs.

Protein Binding Considerations

Nonlinear Protein Binding

Eravacycline exhibits concentration-dependent protein binding that distinguishes it from many other

antibacterial agents. Unlike antibiotics with fixed protein-binding profiles, eravacycline demonstrates a

nonlinear relationship between total drug concentration and the percentage of free, unbound fraction.

Protein binding ranges from 12.5% to 97.3% across clinically relevant concentrations, with a mean of 71.4%

± 17.1%. This nonlinearity has profound implications for PK/PD modeling, as the free drug fraction—the

pharmacologically active component—varies with concentration rather than remaining constant.

The mechanism underlying this phenomenon involves saturable binding sites on plasma proteins, primarily

albumin. At low concentrations, a higher percentage of eravacycline is bound to proteins, while at higher

concentrations, binding sites become saturated, resulting in a larger free fraction. This relationship

necessitates direct measurement of free drug concentrations rather than relying on calculated estimates based

on fixed protein binding percentages. From a clinical perspective, this nonlinear binding complicates dose-

exposure relationships but may provide enhanced tissue penetration at higher doses where protein binding

saturation occurs.

Experimental Protocol for Protein Binding Determination

Protocol Title: Determination of Eravacycline Protein Binding Using Ultrafiltration
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Principle: This method separates free drug from protein-bound drug using centrifugal ultrafiltration devices

with molecular weight cutoffs, allowing quantification of the free fraction at various concentrations.

Materials and Reagents:

Eravacycline reference standard
Blank plasma (human or species-specific)

Centrifree Ultrafiltration devices (Millipore Corporation) with 30,000 molecular weight cutoff
Centrifuge capable of maintaining 4°C

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification

Procedure:

Prepare eravacycline stock solutions in appropriate solvent

Spike blank plasma to achieve concentrations spanning the expected clinical range (e.g., 0.1-10
mg/L)

Incubate spiked plasma samples at 37°C for 15 minutes to ensure equilibrium
Load approximately 0.9 mL of spiked plasma into Centrifree ultrafiltration devices

Centrifuge at 4°C at RCF of 2,000 for 45 minutes
Collect ultrafiltrate and analyze free drug concentration using LC-MS/MS

Analyze total drug concentration in non-ultrafiltered plasma samples
Calculate percentage protein binding as: (1 - [free drug]/[total drug]) × 100

Validation Steps:

Assess nonspecific binding to ultrafiltration membranes at multiple concentrations
Determine recovery efficiency for free drug quantification

Evaluate stability of eravacycline in plasma under experimental conditions

Semimechanistic Pharmacodynamic Modeling

Model Structure and Components

The semimechanistic PK/PD model for eravacycline integrates bacterial growth kinetics, drug effects, and

adaptive resistance to characterize the time course of antibacterial activity. Unlike traditional PK/PD

indices that rely on single time-point measurements (e.g., MIC), this approach captures the full time course

of bacterial killing and regrowth, providing a more comprehensive basis for dose optimization. The model
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structure includes an indirect response component with inhibition of bacterial growth as the primary drug

effect, consistent with eravacycline's bacteriostatic mechanism of action.

The bacterial growth component incorporates saturation kinetics to describe the self-limiting nature of

bacterial proliferation in vitro, with growth rate slowing as bacterial density approaches maximum capacity.

The drug effect component implements a Hill-type equation to characterize the concentration-response

relationship, while the adaptive resistance component accounts for the diminution of drug effect over time

despite maintained concentrations. This integrated approach allows the model to accurately simulate the

characteristic patterns observed in time-kill studies, including initial bacterial killing followed by regrowth

due to emerging resistance.

Table 2: Parameter Estimates for Semimechanistic Pharmacodynamic Model

Parameter Definition Estimate
RSE
(%)

Emax Maximum drug effect 0.414 8

SIGM Hill coefficient 5.67 37

q Proportionality constant relating MIC, EC50, and adaptive

resistance

1.24 17

Kg (h⁻¹) Growth rate 4.62 36

Nsat (log₁₀
CFU/mL)

Saturation term 1.16 48

Kd (h⁻¹) Death rate 0.501 10

ARα Rate of adaptation/resistance 0.0948 35

ARβ Maximum adaptation 185 56

Mathematical Framework
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The semimechanistic model is defined by the following system of differential equations:

Drug Effect Component:

Bacterial Growth Component:

Adaptive Resistance Component:

Where:

Inh represents the inhibitory effect on bacterial growth

C is the drug concentration
ZEC50 is the dynamic half-maximal effective concentration that changes with adaptive resistance

N is the bacterial density (log₁₀ CFU/mL)
Sat is the saturation function governing density-dependent growth

AR is the adaptive resistance factor
AR16 is the adaptive resistance at 16 hours

This model successfully characterized 576 bacterial counts from 144 in vitro time-kill experiments,

demonstrating its ability to capture the complex interactions between eravacycline exposure and bacterial

response across multiple Gram-negative pathogens.

Drug Concentration
(C)

Drug Effect
Inhibits Growth

Hill Equation

Adaptive Resistance
AR = 1 + ARβ(1-e^(-ARα·C·t))

Induction

Bacterial Growth
Kg × N × Sat

Inhibition
(1 - Inh)

Bacterial Population
(N)

Growth Rate

Bacterial Death
Kd × N

Death Rate

Increases ZEC50
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Diagram 2: Semimechanistic pharmacodynamic model structure for eravacycline, showing relationships

between drug exposure, bacterial growth dynamics, and adaptive resistance development.

Clinical Translation and Dose Optimization

PK/PD Cutoff Determination

The PK/PD cutoff value represents the maximum MIC that achieves a target probability of target attainment

(PTA) based on the fAUC/MIC ratio. For eravacycline, population PK model simulations were conducted to

determine PTAs for various dosing regimens against clinically relevant pathogens. The approved cIAI

dosage (1 mg/kg every 12 hours) achieved a PTA ≥90% for MIC values up to 2 mg/L for Escherichia coli,

while lower cutoff values of 1 mg/L were appropriate for Klebsiella pneumoniae, Acinetobacter baumannii,

and Staphylococcus aureus. At higher doses (1.5 mg/kg every 12 hours), the cutoff values remained

consistent, while lower doses necessitated reduced breakpoints of 0.5 mg/L for the latter three species.

The in vitro susceptibility profiles informed these determinations, with MIC₉₀ values of 0.5 mg/L for E.

coli, 2 mg/L for K. pneumoniae, 0.5 mg/L for A. baumannii, and 0.12 mg/L for S. aureus. These

epidemiological cutoffs, combined with the PK/PD analysis, support the establishment of clinical

breakpoints that ensure a high likelihood of treatment success across the indicated dosing range. The

substantial ELF penetration (ratio of 8.26) further enhances the probability of target attainment in

pulmonary infections, as free drug concentrations at the infection site substantially exceed simultaneous

plasma concentrations.

Fixed-Dose Regimen Optimization

While weight-based dosing (1 mg/kg every 12 hours) is currently approved for cIAI, fixed-dose regimens

offer practical advantages in clinical practice, including simplified administration, reduced preparation

errors, and minimized drug waste. Population PK simulations support fixed-dose recommendations based on

weight ranges:
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Table 3: Recommended Fixed-Dose Regimens Based on Body Weight

Body Weight Range (kg) Recommended Fixed Dose Projected AUC₀‑₁₂ₕ,ₛₛ (h·mg/L)

40-60 kg 50 mg every 12 hours 4.5-6.7

60-100 kg 75 mg every 12 hours 5.1-8.5

100-125 kg 100 mg every 12 hours 6.4-8.0

125-150 kg 125 mg every 12 hours 7.1-8.5

150-175 kg 150 mg every 12 hours 7.8-9.1

These fixed-dose regimens maintain AUC exposures within the 80-125% range compared to the reference 1

mg/kg dose in a 60 kg patient, ensuring comparable efficacy while addressing practical challenges in clinical

implementation. For patients with severe hepatic impairment, dose adjustment to 1 mg/kg every 24 hours is

recommended beginning on the second day of therapy, reflecting the important role of hepatic metabolism in

eravacycline elimination.

Experimental Protocols

Population PK Study Protocol

Protocol Title: Population Pharmacokinetic Study of Intravenous Eravacycline

Study Design: Phase I, open-label, single-center study in healthy volunteers or patients

Subjects: Healthy adults aged 18-50 years with normal renal and hepatic function

Dosing: Intravenous infusion of 1 mg/kg eravacycline over 60 minutes every 12 hours

Blood Sampling Schedule:

Pre-dose (0 h)
During infusion: 0.25, 0.5 h
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Post-infusion: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 h

Trough samples: Pre-dose on subsequent days
Additional samples for steady-state: 0-12 h profile on day 3 or 4

Bronchoalveolar Lavage Sampling (for pulmonary distribution):

Single BAL sample per subject at specified time points (e.g., 2, 6, 12 h post-dose)
ELF volume determined by urea dilution method

Drug concentrations measured in ELF and plasma simultaneously

Bioanalytical Method:

Matrix: Plasma, ELF, alveolar macrophages

Technique: LC-MS/MS with validated method
Lower limit of quantification: 0.5-1.0 ng/mL

Quality controls: Low, medium, high concentrations

Data Analysis:

Nonlinear mixed-effects modeling (NONMEM)

Model discrimination: Objective function value, Akaike information criterion
Covariate analysis: Forward inclusion (p<0.05) and backward elimination (p<0.01)

Model evaluation: Visual predictive checks, bootstrap validation

In Vitro Time-Kill Assay Protocol

Protocol Title: Time-Kill Kinetics of Eravacycline Against Gram-Negative Pathogens

Bacterial Strains: Reference strains and clinical isolates of E. coli, K. pneumoniae, A. baumannii

Inoculum Preparation:

Grow bacteria to mid-log phase in Mueller-Hinton broth

Adjust to approximately 10⁶ CFU/mL in final test volume

Antibiotic Solutions:

Prepare eravacycline stock solutions in DMSO or water

Serially dilute in culture medium to achieve target concentrations (0.25× to 4× MIC)

Experimental Procedure:
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Dispense bacterial suspension into tubes containing eravacycline at various concentrations

Include growth control (no antibiotic) and sterility control
Inculate at 35°C with constant shaking

Sample at 0, 2, 4, 6, 8, 12, and 24 hours
Perform serial dilution and plate for viable counts

Enumerate colonies after 18-24 hours incubation

Data Analysis:

Calculate log₁₀ CFU/mL at each time point

Plot time-kill curves for each concentration
Determine bactericidal activity (≥3-log reduction)

Fit data to semimechanistic PD model

Conclusion

The comprehensive PK/PD modeling of eravacycline has been instrumental in establishing its dosing

rationale and supporting its clinical development. The population PK approach has characterized its

extensive tissue distribution, particularly its significant lung penetration, supporting potential expansion into

respiratory infections. The semimechanistic PD models have provided a sophisticated framework for

understanding the time course of antibacterial effects and the emergence of adaptive resistance. The

integration of nonlinear protein binding into these models has been essential for accurate prediction of free

drug exposure at the infection site.

These modeling efforts directly support the optimization of dosing regimens for diverse patient

populations, including the development of fixed-dose regimens that balance efficacy with practical

administration. The established PK/PD cutoff values provide a scientific basis for susceptibility breakpoints,

enabling microbiology laboratories to categorize pathogens appropriately. As eravacycline continues to be

evaluated for new indications, these PK/PD modeling approaches will remain essential tools for maximizing

its therapeutic potential against multidrug-resistant infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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